molecular formula C10H8BrN3 B8778002 5-(4-Bromophenyl)pyrimidin-2-amine

5-(4-Bromophenyl)pyrimidin-2-amine

Cat. No. B8778002
M. Wt: 250.09 g/mol
InChI Key: WJPSIGJRAGKCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromophenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C10H8BrN3 and its molecular weight is 250.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Bromophenyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromophenyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Bromophenyl)pyrimidin-2-amine

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

5-(4-bromophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H8BrN3/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H,(H2,12,13,14)

InChI Key

WJPSIGJRAGKCKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde (1.27 g, 5 mmol), guanidine hydrochloride (0.525 g, 5.5 mmol) and potassium carbonate (1.38 g, 10 mmol) in ethanol (10 mL) was heated at 80° C. overnight. After cooling, the reaction mixture was filtered, washed with methanol and water, and dried under high vacuum to give the desired product (1.2 g, 96%). LCMS: (M+H)=249.9/251.9.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0.525 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-pyrimidin-2-ylamine (0.8 g, 4.59 mmol), 4-bromophenyl boronic acid (1 g, 4.97 mmol), tetrakis(triphenylphosphine)palladium(0) (300 mg, 0.259 mmol), cesium carbonate (1.15 g, 3.03 mmol) was stirred in MeOH/H2O (20 ml, 1/1) at reflux temperature overnight. The reaction was cooled to room temperature and diluted with EtOAc (200 ml) and water (50 ml). The organic layer was separated, dried over MgSO4, filtered and solvent evaporated yielding a residue which was purified on silica gel eluting with 85% v/v EtOAc/hexanes yielding product 81 as white solid. (0.7 g, 63%). ESMS (MH, 250).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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